methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features a unique tricyclic structure
Preparation Methods
The synthesis of methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-benzo[d][1,3]dioxole and other heteroaryl halides.
Coupling Reactions: These starting materials undergo a series of coupling reactions, often catalyzed by palladium (Pd) catalysts, such as PdCl2 and Pd2(dba)3, in the presence of ligands like xantphos and BINAP.
Reaction Conditions: The reactions are typically carried out in solvents like toluene and 1,4-dioxane, under reflux conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound’s effects are mediated through its binding to tubulin, a protein involved in microtubule assembly .
Comparison with Similar Compounds
Methyl 7-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their biological activities, including COX inhibition and cytotoxic effects.
Properties
Molecular Formula |
C21H16N4O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 7-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H16N4O5/c1-28-21(27)13-9-14-19(23-17-4-2-3-7-24(17)20(14)26)25(18(13)22)10-12-5-6-15-16(8-12)30-11-29-15/h2-9,22H,10-11H2,1H3 |
InChI Key |
CBQXAKRRGSWJLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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